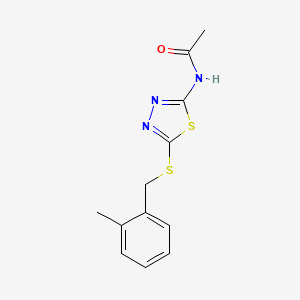

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIJBHDJHQZOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole compound. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiadiazole ring or the acetamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.

Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and acetamide group. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Electronic Effects: The 2-methylbenzylthio group in the target compound introduces ortho-substitution, which increases steric hindrance compared to para-substituted analogues like 5c (4-methylbenzylthio) and 5d (4-chlorobenzylthio). This may reduce membrane permeability but enhance target specificity .

Biological Activity Trends :

- Antimicrobial Activity : Compounds 5c and 5d exhibit moderate antimicrobial activity, with 5d (4-chlorobenzylthio) showing slightly higher potency due to the electron-withdrawing Cl atom .

- Antiproliferative Activity : Ureido-linked derivatives like 4m demonstrate strong antiproliferative effects (IC50: 3.2 μM), highlighting the importance of hydrogen-bonding motifs absent in the target compound .

- Akt Inhibition : Fluorinated derivatives (e.g., 5j ) inhibit Akt activity by 86.52%, suggesting that electronegative substituents enhance kinase binding .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

| Compound | Melting Point (°C) | Solubility Inference |

|---|---|---|

| Target Compound | Not reported | Likely moderate (lipophilic S-alkyl group) |

| 5c (4-Methylbenzylthio) | 169–171 | Low (hydrophobic substituent) |

| 5d (4-Chlorobenzylthio) | 179–181 | Very low (polar Cl but crystalline) |

| 4m (Ureido-benzothiazole) | 292–294 | Poor (high molecular rigidity) |

- However, its lipophilic nature may limit aqueous solubility without formulation aids.

Biological Activity

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the synthesis, biological activity, and research findings related to this compound.

Synthesis of this compound

The synthesis typically involves the reaction of 2-methylbenzyl chloride with thiourea , followed by cyclization with acetic anhydride . The reaction conditions usually require refluxing in solvents such as ethanol or acetonitrile to facilitate the formation of the thiadiazole ring .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of thiadiazoles have shown activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Studies have demonstrated that certain thiadiazole derivatives possess potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are notably lower than those of standard antibiotics .

- Antifungal Activity : Compounds with the thiadiazole structure have also been tested against fungal strains like Aspergillus niger, demonstrating comparable efficacy to established antifungal agents .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A series of experiments conducted on synthesized thiadiazole derivatives showed that this compound exhibited an MIC of 32.6 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like streptomycin (MIC = 47.5 µg/mL) .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer), with IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 50 µM .

Comparative Analysis of Biological Activities

| Compound Name | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) | IC50 (Cancer Cell Lines µM) |

|---|---|---|---|

| This compound | 32.6 | 25.0 | 10 - 50 |

| Standard Antibiotic (Streptomycin) | 47.5 | Not applicable | Not applicable |

| Standard Antifungal (Fluconazole) | Not applicable | 30.0 | Not applicable |

Q & A

What are the common synthetic routes for synthesizing N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide and its derivatives?

Basic

The synthesis typically involves nucleophilic substitution reactions. For example, a mixture of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives is refluxed with substituted thiols (e.g., 2-methylbenzylthiol) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction is monitored by TLC, followed by purification via recrystallization or column chromatography . Structural elucidation is performed using IR, ¹H/¹³C NMR, and mass spectrometry (MS) .

How is the anticancer activity of this compound evaluated in vitro?

Basic

Anticancer activity is assessed using human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) via the MTT assay. For instance, This compound derivatives have shown IC₅₀ values as low as 0.034 ± 0.008 mmol L⁻¹ against A549 cells, outperforming cisplatin in some cases . Selectivity is confirmed by testing against non-cancer NIH3T3 fibroblast cells .

What computational methods are employed to optimize blood-brain barrier (BBB) penetration of thiadiazole derivatives targeting NMDA receptors?

Advanced

Free energy perturbation (FEP) calculations and molecular dynamics simulations are used to predict BBB permeability. For example, FEP-guided optimization of 1,3,4-thiadiazole derivatives identified structural modifications (e.g., cyclohexylmethyl groups) that enhance BBB penetration while retaining NMDA receptor antagonism . Membrane permeability is further validated using in silico tools like the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) .

How do structural modifications influence cytotoxic specificity against cancer versus non-cancer cells?

Advanced

Substituents on the thiadiazole core dictate selectivity. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4y) exhibits high specificity for MCF-7 cells (IC₅₀ = 0.084 mmol L⁻¹) over NIH3T3 cells, attributed to electron-withdrawing groups enhancing DNA intercalation in cancer cells . Conversely, bulky hydrophobic groups may reduce off-target effects by limiting passive diffusion into non-cancer cells .

What mechanisms underlie the apoptosis-inducing effects of thiadiazole derivatives in glioma and lung adenocarcinoma cells?

Advanced

Mechanistic studies reveal Akt pathway inhibition as a key driver. For example, N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) suppresses Akt activity by 92.36%, inducing mitochondrial membrane depolarization, caspase-3 activation, and G0/G1 cell cycle arrest in C6 glioma cells . Molecular docking shows π-π interactions and hydrogen bonding with Akt’s active site (PDB: 3OW4) .

How are potential contradictions in IC₅₀ values across studies addressed?

Advanced

Variability in IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for A549 cells) arises from differences in assay conditions (e.g., serum concentration, incubation time) and cell line heterogeneity . To resolve discrepancies, standardized protocols (e.g., 24-hour MTT assays in serum-free media) and orthogonal assays (e.g., ATP-based viability tests) are recommended. Meta-analyses comparing structural motifs and substituent effects also clarify trends .

What analytical techniques confirm the structure and purity of synthesized compounds?

Methodological

Purity is validated via TLC (e.g., hexane:ethyl acetate = 2:3) and melting point analysis . Structural confirmation employs:

- IR spectroscopy : Peaks at ~1678 cm⁻¹ (C=O) and ~3305 cm⁻¹ (N-H) .

- NMR : ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .

- MS : Molecular ion peaks matching calculated masses (e.g., m/z 456.44 for compound 4g) .

How do molecular docking studies contribute to understanding target interactions?

Advanced

Docking simulations (e.g., Schrödinger Maestro) predict binding modes. For N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4g), π-π stacking between the benzothiazole ring and Akt’s Phe442, along with hydrogen bonds to Lys268, explain its inhibitory activity . Salt bridges with Asp274 further stabilize binding .

What strategies improve the metabolic stability of thiadiazole derivatives?

Advanced

Cyclopropyl groups (e.g., N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-2-(thiophen-2-yl)acetamide ) reduce oxidative metabolism by blocking cytochrome P450 interactions . Deuteration of labile C-H bonds and fluorination (e.g., 4-fluorophenyl substituents) also enhance stability .

How are off-target effects minimized during lead optimization?

Advanced

Selectivity profiling against kinase panels (e.g., BRAF, VEGFR-2) identifies off-target binding. For 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (compound 4j), >100-fold selectivity for VEGFR-2 over non-cancer targets is achieved by optimizing steric bulk and hydrogen-bond donor/acceptor balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.